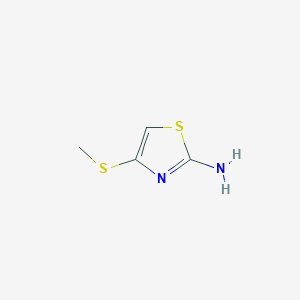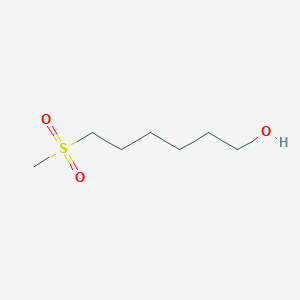
2-(4-chloro-2-cyclohexylphenyl)ethynyl-trimethylsilane
Übersicht
Beschreibung
2-(4-chloro-2-cyclohexylphenyl)ethynyl-trimethylsilane is an organosilicon compound that features a trimethylsilyl group attached to an ethynyl group, which is further connected to a phenyl ring substituted with a chlorine atom and a cyclohexyl group
Vorbereitungsmethoden
The synthesis of 2-(4-chloro-2-cyclohexylphenyl)ethynyl-trimethylsilane typically involves the following steps:
Sonogashira Coupling Reaction: This reaction involves the coupling of a halogenated aromatic compound with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. For instance, 4-chloro-2-cyclohexylphenyl iodide can be reacted with trimethylsilylacetylene to form the desired product.
Desilylation: The trimethylsilyl group can be removed under basic conditions to yield the free alkyne, which can then be further functionalized if needed.
Industrial production methods for this compound would likely involve optimization of these reactions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
2-(4-chloro-2-cyclohexylphenyl)ethynyl-trimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkanes.
Cross-Coupling Reactions: The ethynyl group can participate in cross-coupling reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, copper co-catalysts, bases like potassium carbonate, and oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-2-cyclohexylphenyl)ethynyl-trimethylsilane has several applications in scientific research:
Materials Science: It can be used as a building block for the synthesis of novel materials with unique electronic and structural properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Its derivatives may have potential as pharmaceutical agents, although specific applications would require further research.
Catalysis: It can be used in the development of new catalytic systems for organic transformations.
Wirkmechanismus
The mechanism of action of 2-(4-chloro-2-cyclohexylphenyl)ethynyl-trimethylsilane depends on the specific reaction or application. In general, the trimethylsilyl group can stabilize reactive intermediates, while the ethynyl group can participate in various coupling reactions. The phenyl ring and its substituents can influence the reactivity and selectivity of the compound in different chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(4-chloro-2-cyclohexylphenyl)ethynyl-trimethylsilane include:
Ethynyltrimethylsilane: Lacks the phenyl and cyclohexyl groups, making it less complex but also less versatile.
Phenylacetylene: Lacks the trimethylsilyl group, making it more reactive but less stable.
4-chloro-2-cyclohexylphenylacetylene: Similar structure but without the trimethylsilyl group, affecting its reactivity and stability.
The uniqueness of this compound lies in its combination of a trimethylsilyl-protected alkyne with a substituted phenyl ring, offering a balance of stability and reactivity that can be tailored for specific applications.
Eigenschaften
Molekularformel |
C17H23ClSi |
|---|---|
Molekulargewicht |
290.9 g/mol |
IUPAC-Name |
2-(4-chloro-2-cyclohexylphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C17H23ClSi/c1-19(2,3)12-11-15-9-10-16(18)13-17(15)14-7-5-4-6-8-14/h9-10,13-14H,4-8H2,1-3H3 |
InChI-Schlüssel |
XSXUYSKZAMHTHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC1=C(C=C(C=C1)Cl)C2CCCCC2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[3-(4-iodophenyl)-2-oxo-imidazolidin-1-yl]benzoic Acid](/img/structure/B8596687.png)



![7-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B8596709.png)

![N-{[4-Chloro-3-(3-methoxypropoxy)phenyl]methyl}cyclopropanamine](/img/structure/B8596723.png)


